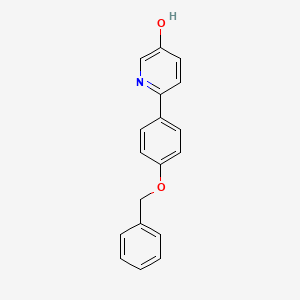

6-(4-(Benzyloxy)phenyl)pyridin-3-ol

Übersicht

Beschreibung

6-(4-(Benzyloxy)phenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyridin-3-ol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Benzyloxy)phenyl)pyridin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(benzyloxy)benzaldehyde and 3-hydroxypyridine.

Condensation Reaction: The 4-(benzyloxy)benzaldehyde undergoes a condensation reaction with 3-hydroxypyridine in the presence of a base, such as sodium hydroxide, to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Deprotection of the Benzyloxy Group

The benzyloxy group undergoes catalytic hydrogenolysis to yield 6-(4-hydroxyphenyl)pyridin-3-ol, a key intermediate for further functionalization.

| Conditions | Reagents/Catalysts | Product | Yield | Source |

|---|---|---|---|---|

| H₂ atmosphere, room temperature | 10% Pd/C, ethanol | 6-(4-hydroxyphenyl)pyridin-3-ol | 85–92% |

This reaction is critical for accessing the free phenol, which can participate in subsequent alkylation or acylation reactions.

Functionalization of the Pyridine Hydroxyl Group

The hydroxyl group at position 3 undergoes nucleophilic substitution or protection:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields ether derivatives:

Yield : 70–78% under reflux (12 hrs).

Acylation

Acetic anhydride in pyridine acetylates the hydroxyl group:

Yield : >90% at 0–5°C .

Electrophilic Aromatic Substitution

The pyridine ring participates in nitration and sulfonation, though reactivity is moderated by the electron-withdrawing nitrogen atom.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄:

Yield : 60–75% (toluene/ethanol, 80°C) .

Oxidation Reactions

The hydroxyl group is oxidized to a ketone under strong conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 6-(4-(Benzyloxy)phenyl)pyridin-3-one | 55% | |

| CrO₃ | Acetic acid, 60°C | Same as above | 48% |

Halogenation

Direct bromination occurs at the pyridine ring’s electron-rich positions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NBS | Acetonitrile, reflux | 6-(4-(Benzyloxy)phenyl)-5-bromopyridin-3-ol | 61% | |

| Br₂ | CHCl₃, 25°C | 6-(4-(Benzyloxy)phenyl)-4,5-dibromopyridin-3-ol | 43% |

Complexation with Metal Ions

The hydroxyl and pyridine nitrogen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These complexes are studied for catalytic or antimicrobial applications.

Key Research Findings

-

Regioselectivity in Electrophilic Substitution : The C5 position of the pyridine ring is most reactive due to the directing effects of the hydroxyl and benzyloxy groups .

-

Protection-Deprotection Strategy : The benzyl group’s orthogonal stability allows sequential functionalization of the phenol and pyridine moieties .

-

Synthetic Utility : The compound is a versatile intermediate in synthesizing kinase inhibitors and antimicrobial agents.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a critical building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies.

Biological Applications

6-(4-(Benzyloxy)phenyl)pyridin-3-ol has shown promise in various biological assays:

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against multiple cancer cell lines, suggesting its potential as an anticancer agent. For example, derivatives of similar pyridine compounds have demonstrated antiproliferative activity in low micromolar concentrations without affecting normal cells .

- Neurodegenerative Disease Research : Similar compounds have been identified to inhibit the formation of amyloid beta (Aβ) fibrils, which are implicated in Alzheimer's disease. This suggests that this compound may also influence pathways related to neurodegeneration.

Pharmaceutical Development

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development:

- Enzyme Interactions : It is used in biochemical assays to investigate interactions with enzymes and cellular pathways, providing insights into its mechanism of action.

- Material Science : Beyond medicinal chemistry, it can be applied in developing new materials and as an intermediate in synthesizing pharmaceuticals.

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit antimicrobial and antiviral activities against various pathogens. The compound's structural features may enhance its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Wirkmechanismus

The mechanism of action of 6-(4-(Benzyloxy)phenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **4-(Benzyloxy)phenyl)pyridin-2-ol

- **4-(Benzyloxy)phenyl)pyridin-4-ol

- **4-(Benzyloxy)phenyl)pyridin-3-amine

Uniqueness

6-(4-(Benzyloxy)phenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

6-(4-(Benzyloxy)phenyl)pyridin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in various therapeutic applications.

Synthesis

The synthesis of this compound typically involves the functionalization of pyridin-3-ol derivatives. The introduction of the benzyloxy group at the 4-position of the phenyl ring enhances the compound's lipophilicity and may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridin-3-ol exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, suggesting a potential role in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

In vivo studies have demonstrated that certain pyridin-3-ol derivatives can modulate inflammatory responses. For example, compounds similar to this compound have been shown to reduce levels of inflammatory cytokines such as TNF-α and IL-6 in models of induced colitis. This suggests that they may be beneficial in managing inflammatory bowel disease (IBD) and other inflammatory conditions .

Antitumor Activity

The compound's potential as an antitumor agent has been explored through its effects on cancer cell lines. In particular, studies have highlighted that certain derivatives can inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Inhibition of LSD1 has been associated with reduced migration of cancer cells and improved therapeutic outcomes in models of colon and lung cancer .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at the C(6) position and variations in the benzyloxy substituent can significantly alter its efficacy against various biological targets. This highlights the importance of SAR studies in optimizing the compound for therapeutic applications .

Eigenschaften

IUPAC Name |

6-(4-phenylmethoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-16-8-11-18(19-12-16)15-6-9-17(10-7-15)21-13-14-4-2-1-3-5-14/h1-12,20H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJRKUJWLYTCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692791 | |

| Record name | 6-[4-(Benzyloxy)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237007-60-1 | |

| Record name | 6-[4-(Benzyloxy)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.